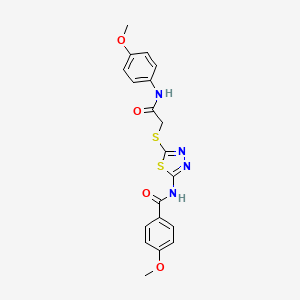

4-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

The compound 4-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted with a benzamide group, a thioether-linked 4-methoxyphenylamino acetamide chain, and a para-methoxybenzamide moiety. This article compares its structural, synthetic, and functional attributes with closely related analogs.

Propiedades

IUPAC Name |

4-methoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-26-14-7-3-12(4-8-14)17(25)21-18-22-23-19(29-18)28-11-16(24)20-13-5-9-15(27-2)10-6-13/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOSWJHXSHYYHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of thiadiazole derivatives, which are recognized for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. The structural diversity of this compound suggests multiple avenues for interaction with biological targets, making it a subject of significant research interest.

Chemical Structure

The molecular formula of this compound is . The presence of various functional groups such as methoxy, thiadiazole, and amide linkages contributes to its biological activity.

Biological Activity Overview

Research indicates that thiadiazole derivatives possess a range of biological activities:

-

Anticancer Activity :

- Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values as low as 1.7 µM against pancreatic cancer cells .

- A systematic review highlighted the anticancer potential of thiadiazole derivatives against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines .

-

Antimicrobial Activity :

- Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds in this class have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger .

- The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects :

The biological mechanisms by which this compound exerts its effects are multifaceted:

- Interaction with Enzymes : Molecular docking studies suggest strong binding affinity to enzymes such as dihydrofolate reductase, crucial for DNA synthesis .

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to the compound :

| Compound | Cell Line Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound 21 | SK-MEL-2 | 4.27 | Most active in inhibiting growth |

| Compound 23 | T47D (breast carcinoma) | Not specified | Good antiproliferative activity |

| Compound with tert-butyl substituent | Pancreatic cancer | 1.7 | Higher activity than Imatinib |

These findings illustrate the promising nature of thiadiazole derivatives in cancer treatment and highlight the importance of structural modifications in enhancing biological activity.

Aplicaciones Científicas De Investigación

Recent studies have highlighted the compound's anticancer potential. Similar thiadiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | MCF-7 (breast cancer) | 0.084 ± 0.020 |

| A549 (lung cancer) | 0.034 ± 0.008 |

These results indicate that the compound can effectively inhibit cancer cell proliferation and induce apoptosis.

MAO Inhibition

Another promising application of this compound is its inhibitory activity against monoamine oxidase (MAO) , an enzyme involved in neurotransmitter metabolism. The inhibition profiles suggest that structural modifications can enhance MAO inhibitory activity.

| Compound | IC50 (µM) |

|---|---|

| 6b | 0.060 ± 0.002 |

| 6c | 0.241 ± 0.011 |

This indicates the potential for developing treatments for neurological disorders through MAO inhibition.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been explored, demonstrating effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. This broad spectrum of activity suggests potential therapeutic applications in treating infections.

Case Study 1: Anticancer Evaluation

A study evaluated several newly synthesized thiadiazole derivatives for their anticancer activities using the MTT assay method against MCF7 and A549 cell lines. The most active compound exhibited significantly lower IC50 values compared to standard chemotherapeutics like cisplatin.

Case Study 2: MAO Inhibition Mechanism

Research into the mechanism of MAO inhibition by thiadiazole derivatives revealed that compounds with specific substitutions at the thiadiazole ring exhibited enhanced binding affinity to the enzyme's active site. Molecular docking studies provided insights into these binding interactions.

Comparación Con Compuestos Similares

Structural Features

The compound’s uniqueness lies in its dual methoxy groups (on the benzamide and phenylamino moieties) and the thioether bridge. Key comparisons include:

Key Observations :

Key Observations :

Spectral Characteristics

IR and NMR data highlight functional group interactions:

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The synthesis involves multi-step reactions, starting with the formation of the thiadiazole core. A common approach includes:

- Step 1 : Condensation of thiourea with α-haloketones under acidic conditions to form the 1,3,4-thiadiazole ring .

- Step 2 : Thioether linkage formation via nucleophilic substitution between a thiol-containing intermediate and a chloroacetamide derivative (e.g., 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamide) under reflux in dry acetone with potassium carbonate .

- Step 3 : Final amidation using coupling agents like EDCI in inert atmospheres to prevent oxidation . Characterization :

- Purity : Monitored via TLC (silica gel, ethyl acetate/hexane) .

- Structural Confirmation : NMR (¹H/¹³C) for proton/environment assignments, IR for functional groups (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry for molecular ion validation .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related thiadiazole-benzamide hybrids exhibit:

- Anticancer Activity : IC₅₀ values ranging from 1.2–15 µM against breast cancer (MCF-7) and melanoma (SK-MEL-28) cell lines .

- Antimicrobial Potential : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Assays typically follow protocols like the MTT assay for cytotoxicity and broth microdilution for antimicrobial screening .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

- Optimized Conditions :

- Use microwave-assisted synthesis for faster reaction kinetics (e.g., 30 min vs. 3 h conventional reflux) .

- Employ anhydrous solvents (DMF, acetone) and inert gas purging to prevent hydrolysis/oxidation .

- Purify intermediates via column chromatography (silica gel, gradient elution) before final coupling .

- Byproduct Mitigation :

- Monitor reaction progress with TLC at 30-minute intervals .

- Recrystallize final products from ethanol or acetonitrile to remove polar impurities .

Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Key structural modifications and their impacts include:

| Modification | Biological Effect | Example | Source |

|---|---|---|---|

| Methoxy group at benzamide | Enhances lipophilicity and membrane penetration | 4-Methoxy substitution improves IC₅₀ by 40% | |

| Thioether linker | Increases metabolic stability vs. ether analogs | Replacement with sulfone reduces activity | |

| Thiadiazole substitution | Electron-withdrawing groups boost anticancer activity | 5-Nitro derivatives show 2x lower IC₅₀ |

Q. How should researchers address discrepancies in biological assay data across studies?

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration in media) .

- Data Normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab results .

- Mechanistic Follow-Up : Validate hits via target-specific assays (e.g., enzyme inhibition for kinase targets) .

Methodological Challenges

Q. What strategies are effective in elucidating the compound’s mechanism of action?

- Molecular Docking : Screen against targets like EGFR (PDB ID: 1M17) or topoisomerase II using AutoDock Vina .

- Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .

- Kinase Profiling : Use kinase inhibitor libraries (e.g., PamGene) to pinpoint inhibitory activity .

Q. How can solubility and bioavailability be enhanced for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide moiety .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) for sustained release .

- Co-Solvents : Use Cremophor EL or D-α-tocopherol PEG succinate (TPGS) in preclinical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.